2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid
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Overview
Description
2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid is an organic compound with a complex structure that includes a benzyloxyamino group, an ethyl chain, and a phenyl-pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyloxyamino Group: This step involves the reaction of benzyl alcohol with an amine to form the benzyloxyamino group.
Attachment of the Ethyl Chain: The ethyl chain is introduced through a nucleophilic substitution reaction.
Formation of the Phenyl-Pentanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxyamino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid can be compared with other similar compounds, such as:
2-(1-Benzyloxyamino-ethyl)-4-phenyl-pentanoic acid: Similar structure but with a different position of the phenyl group.
2-(1-Benzyloxyamino-ethyl)-5-phenyl-hexanoic acid: Similar structure but with an extended carbon chain.
2-(1-Benzyloxyamino-ethyl)-5-phenyl-butanoic acid: Similar structure but with a shorter carbon chain.
Properties
IUPAC Name |
(2R)-5-phenyl-2-[(1S)-1-(phenylmethoxyamino)ethyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-16(21-24-15-18-11-6-3-7-12-18)19(20(22)23)14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16,19,21H,8,13-15H2,1H3,(H,22,23)/t16-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGRLZKCYYGCCN-QFBILLFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCC1=CC=CC=C1)C(=O)O)NOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCCC1=CC=CC=C1)C(=O)O)NOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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